4,4-Dimethoxytetrahydro-2H-pyran-3-ol
Overview
Description
4,4-Dimethoxytetrahydro-2H-pyran-3-ol is an organic compound with the molecular formula C7H14O4. It is a derivative of tetrahydropyran, featuring two methoxy groups at the 4-position and a hydroxyl group at the 3-position.
Mechanism of Action
Target of Action
It has been used in the synthesis of pharmaceutical intermediates , suggesting that its targets could be related to the specific biochemical pathways these intermediates are involved in.
Mode of Action
It has been used in the asymmetric enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2h-pyran-3-one to produce ®-α-hydroxyketal . This suggests that it may interact with its targets through enzymatic reduction processes.
Biochemical Pathways
Given its use in the synthesis of pharmaceutical intermediates , it is likely that it affects the biochemical pathways associated with these intermediates.
Result of Action
Its use in the synthesis of pharmaceutical intermediates suggests that it may have significant effects at the molecular and cellular level.
Action Environment
Factors such as ph control and agitation speed were found to be critical for the scale-up of the enzymatic reduction process in which it is used .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethoxytetrahydro-2H-pyran-3-ol can be synthesized through several methods. One common approach involves the reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one using an asymmetric enzymatic ketone reduction. This method achieves high enantioselectivity (>99% ee) and utilizes an economical in situ NADPH-cofactor regeneration using glucose dehydrogenase. The reaction conditions typically involve pH control and agitation speed to ensure successful scale-up.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up to produce large quantities, such as 80 kg batches. The critical factors for successful industrial production include maintaining proper pH levels and controlling agitation speed during the reaction .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxytetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
4,4-Dimethoxytetrahydro-2H-pyran-3-ol has several scientific research applications:
Pharmaceuticals: It serves as a chiral precursor for the synthesis of pharmaceutical intermediates, achieving high enantioselectivity in asymmetric reductions.
Chemical Synthesis: The compound is used in pilot-plant scale production for various synthetic routes, where factors like pH control and agitation speed are critical.
Industrial Applications: Due to its structural properties and reactivity, it is employed in bulk manufacturing and procurement.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxytetrahydro-2H-pyran-3-one: A precursor in the synthesis of 4,4-dimethoxytetrahydro-2H-pyran-3-ol.
Tetrahydropyran: The parent compound, lacking the methoxy and hydroxyl groups.
4,4-Dimethoxyoxan-3-ol: A similar compound with slight structural variations.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its high enantioselectivity in asymmetric reductions makes it valuable in pharmaceutical synthesis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4,4-dimethoxyoxan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-9-7(10-2)3-4-11-5-6(7)8/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGOXDLHSNHTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479822 | |
Record name | 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104681-92-7 | |
Record name | 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the enzymatic synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol advantageous compared to traditional chemical methods?
A1: The research highlights the use of a ketone reductase enzyme for the asymmetric synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol. [] This method offers several advantages over traditional chemical synthesis, particularly:
- High Enantioselectivity: Enzymatic reactions are renowned for their high selectivity. In this case, the ketone reductase yields the desired (R)-enantiomer with >99% enantiomeric excess (ee), [] which is crucial for pharmaceutical applications where the other enantiomer might have different or undesirable biological effects.
- Sustainable Process: The use of glucose dehydrogenase for in situ NADPH cofactor regeneration significantly enhances the economic and environmental sustainability of the process. [] This eliminates the need for stoichiometric amounts of expensive and potentially harmful reducing agents typically required in chemical synthesis.
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